![molecular formula C19H27ClN2O2 B247407 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone, also known as AZ-12201052, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone is not fully understood. However, it has been suggested that it acts as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI). It has also been found to have an affinity for the dopamine transporter. These actions are believed to contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone has biochemical and physiological effects that contribute to its potential therapeutic applications. It has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood, anxiety, and pain. In addition, it has been found to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone is that it has a high selectivity for serotonin, norepinephrine, and dopamine transporters, which may reduce the risk of adverse effects. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone. One direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of neurological disorders. Another direction is to study its potential use in combination with other drugs for the treatment of pain, anxiety, and depression. Finally, there is a need for further studies on the safety and efficacy of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone in humans.
Méthodes De Synthèse
The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone involves the reaction of 4-chlorophenol with 2-chloroethyl ethyl ether in the presence of potassium carbonate to form 2-(4-chlorophenoxy)ethyl ether. This intermediate is then reacted with 1-(4-aminobutyl)piperidin-4-ol in the presence of triethylamine to form 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone. The final compound is purified by column chromatography to obtain a white solid with a high purity.
Applications De Recherche Scientifique
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone has been studied for its potential therapeutic applications in various fields of research. It has been found to have potential as an analgesic, anxiolytic, and antidepressant agent. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
Formule moléculaire |
C19H27ClN2O2 |
|---|---|
Poids moléculaire |
350.9 g/mol |
Nom IUPAC |
1-[4-(azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C19H27ClN2O2/c20-16-5-7-18(8-6-16)24-15-19(23)22-13-9-17(10-14-22)21-11-3-1-2-4-12-21/h5-8,17H,1-4,9-15H2 |
Clé InChI |
QTRSGYCTXLZASX-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
SMILES canonique |
C1CCCN(CC1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



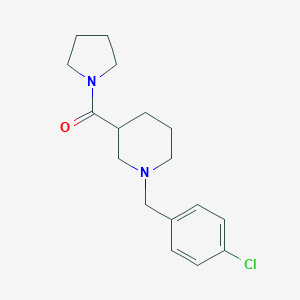
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247328.png)
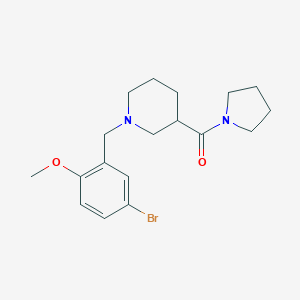
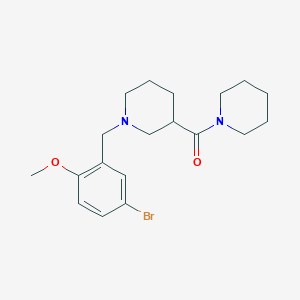
![1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247331.png)
![1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247332.png)
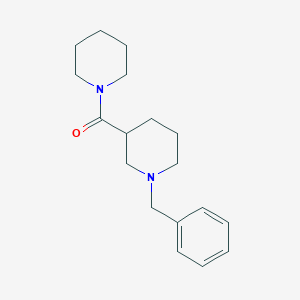
methanone](/img/structure/B247335.png)
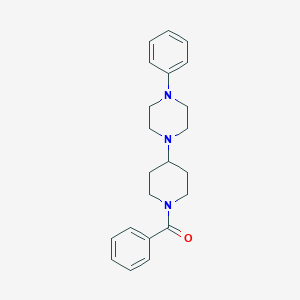

![N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)
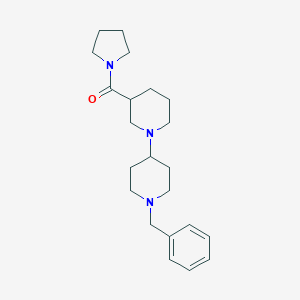
![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)